Cas no 1559176-92-9 (Bicyclo[2.2.1]heptan-2-ol, 2-[1-(aminomethyl)propyl]-)

Technical Introduction: Bicyclo[2.2.1]heptan-2-ol, 2-[1-(aminomethyl)propyl]- is a bicyclic secondary alcohol derivative with an aminomethylpropyl substituent, offering a unique sterically constrained structure. Its rigid norbornane framework enhances stereochemical control, making it valuable in asymmetric synthesis and chiral auxiliary applications. The presence of both hydroxyl and primary amine functional groups allows for versatile reactivity, including derivatization or coordination in metal-catalyzed reactions. This compound’s stability and defined geometry are advantageous in medicinal chemistry for designing conformationally restricted pharmacophores or as a building block for complex heterocycles. Its balanced lipophilicity and polarity further contribute to utility in drug discovery and materials science.
Bicyclo[2.2.1]heptan-2-ol, 2-[1-(aminomethyl)propyl]- structure
1559176-92-9 structure
Product Name:Bicyclo[2.2.1]heptan-2-ol, 2-[1-(aminomethyl)propyl]-
CAS No:1559176-92-9
MF:C11H21NO
MW:183.290543317795
CID:5275473
Update Time:2025-09-28

Bicyclo[2.2.1]heptan-2-ol, 2-[1-(aminomethyl)propyl]- Chemical and Physical Properties

Names and Identifiers

    • Bicyclo[2.2.1]heptan-2-ol, 2-[1-(aminomethyl)propyl]-
    • Inchi: 1S/C11H21NO/c1-2-9(7-12)11(13)6-8-3-4-10(11)5-8/h8-10,13H,2-7,12H2,1H3
    • InChI Key: IOUMWEOFNMGBCY-UHFFFAOYSA-N
    • SMILES: C12CC(CC1)CC2(C(CN)CC)O

Bicyclo[2.2.1]heptan-2-ol, 2-[1-(aminomethyl)propyl]- Pricemore >>

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Additional information on Bicyclo[2.2.1]heptan-2-ol, 2-[1-(aminomethyl)propyl]-

Exploring the Chemical Profile and Applications of Bicyclo[2.2.1]heptan-2-ol, 2-[1-(aminomethyl)propyl]- (CAS No. 1559176-92-9)

The compound Bicyclo[2.2.1]heptan-2-ol, 2-[1-(aminomethyl)propyl]- (CAS No. 1559176-92-9) is a bicyclic organic molecule featuring a unique structural framework. Its bicyclo[2.2.1]heptane backbone, commonly referred to as norbornane, is a rigid and sterically constrained system that imparts distinct chemical and physical properties. The presence of both hydroxyl and aminomethyl functional groups in this derivative enhances its reactivity and potential utility in synthetic chemistry, pharmaceutical research, and material science.

In recent years, the demand for structurally complex and functionally diverse organic compounds has surged, driven by advancements in drug discovery and materials engineering. Researchers are increasingly focusing on bicyclic compounds due to their ability to mimic natural product scaffolds and deliver enhanced bioactivity. The 2-[1-(aminomethyl)propyl] substitution in this molecule introduces a chiral center, making it a valuable candidate for asymmetric synthesis and enantioselective catalysis—topics that dominate modern organic chemistry discussions.

From a synthetic perspective, Bicyclo[2.2.1]heptan-2-ol derivatives are often employed as intermediates in the preparation of fine chemicals and specialty polymers. The aminomethyl group, in particular, offers a handle for further functionalization, enabling the creation of amides, imines, or other nitrogen-containing motifs. This versatility aligns with the growing interest in multifunctional building blocks for combinatorial chemistry and high-throughput screening platforms.

The physicochemical properties of CAS No. 1559176-92-9 are also noteworthy. Its bicyclic structure contributes to higher melting points and reduced solubility compared to linear analogs, which can be advantageous in crystallization-driven purification processes. Such characteristics are frequently explored in forums discussing solubility challenges in drug formulation or crystal engineering—a hot topic in pharmaceutical development.

Beyond synthetic applications, this compound’s potential role in bioactive molecule design has garnered attention. The norbornane scaffold is known to exhibit membrane permeability and metabolic stability, traits highly sought after in medicinal chemistry. Online searches often link rigid bicyclic systems to discussions about CNS-targeting drugs or protease inhibitors, reflecting broader industry trends toward structurally constrained pharmacophores.

Environmental and regulatory considerations further shape the discourse around such compounds. While CAS No. 1559176-92-9 is not classified as hazardous, its synthesis and handling require standard laboratory precautions—a point emphasized in green chemistry forums advocating for safer solvents and atom-efficient reactions. These discussions resonate with the global push for sustainable chemical manufacturing practices.

In analytical chemistry, the characterization of Bicyclo[2.2.1]heptan-2-ol derivatives typically involves techniques like NMR, HPLC, and mass spectrometry. Online queries frequently address chiral separation methods for similar compounds, underscoring the importance of stereochemical analysis in quality control. The compound’s distinct fragmentation pattern in mass spectra also makes it a useful case study in educational content about structural elucidation strategies.

The commercial availability of CAS No. 1559176-92-9 through specialty chemical suppliers has facilitated its adoption in academic and industrial settings. Product listings often highlight its use as a pharmaceutical intermediate or ligand precursor, catering to researchers investigating transition-metal catalysis—another trending subject in chemical literature.

Looking ahead, the exploration of Bicyclo[2.2.1]heptan-2-ol, 2-[1-(aminomethyl)propyl]- continues to intersect with cutting-edge research areas. Whether in the context of peptidomimetic design, polymeric materials, or catalysis optimization, this compound exemplifies how structural complexity can unlock diverse functionalities. Its ongoing study promises to yield insights relevant to both fundamental science and applied technologies.

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